The table below summarizes the fundamental properties of 3-Nitro-2-butanol (CAS No. 6270-16-2) from commercial and safety data sources [1] [2] [3].
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Molecular Formula | C₄H₉NO₃ | - | [1] [2] |
| Molecular Weight | 119.12 | g/mol | [1] [2] |
| Density | 1.1 | g/mL at 25 °C | Lit. value, a core specification you requested [1] [2] [3] |
| Boiling Point | 55 | °C at 0.5 mmHg | Lit. value [2] [3] |
| Melting Point | 21.25 | °C | Estimate [1] [2] |
| Flash Point | 91 - 196 | °C / °F | Closed cup [1] [2] [3] |
| Refractive Index | n20/D 1.441 | - | Lit. value [3] |
| Appearance | Liquid | - | [1] [3] |
This compound requires careful handling. The following table outlines its key hazard information and necessary controls [1] [3].
| Category | Specification |
|---|
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1] [4] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, Impervious clothing. [1] [3] | | Engineering Controls | Use in a well-ventilated area. Avoid breathing vapors or mist. [1] | | Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides. [1] | | Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. [1] |
While detailed protocols for its application are not available, a general workflow for handling and characterizing this compound in a research setting can be visualized. The following diagram outlines the key stages.
Overview of the key steps for the safe handling and basic characterization of this compound in a laboratory.
The table below summarizes the core chemical and physical data for 3-Nitro-2-butanol (mixture of isomers) [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 6270-16-2 [4] [2] [3] |
| Molecular Formula | C₄H₉NO₃ [4] [2] [3] |
| Molecular Weight | 119.12 g/mol [4] [2] [3] |
| IUPAC Name | 3-nitrobutan-2-ol [2] |
| Form | Liquid [1] [3] |
| Purity | 98% (commonly available) [1] [3] |
| Boiling Point | 55 °C at 0.5 mmHg [1] [3] |
| Density | 1.1 g/mL at 25 °C [1] [3] |
| Refractive Index | n20/D 1.441 [1] [3] |
| Flash Point | 91 °C (196 °F) - closed cup [1] [5] |
| pKa (Predicted) | 7.36 ± 0.19 [3] [5] |
| Functional Groups | Hydroxyl, Nitro, Amine [1] |
| Major Hazards | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [1] [5] |
The available information on the compound's use in scientific research is general, and specific methodological details are not provided in the search results.
Experimental workflow for enzymatic oxidation of this compound [1].
Key hazard statements and required personal protective equipment (PPE) [1] [5].
3-Nitro-2-butanol (CAS Registry Number: 6270-16-2) is a nitroalkane derivative characterized by the presence of both nitro functional groups and hydroxyl groups on adjacent carbon atoms. This unique molecular arrangement, with the nitro group at the 3-position and the hydroxyl group at the 2-position of a four-carbon butane chain, makes it particularly valuable for enzymatic studies. The compound typically exists as a mixture of isomers due to the presence of chiral centers, with commercial preparations often containing multiple stereochemical forms [1]. The molecular formula is C₄H₉NO₃, yielding a molecular weight of 119.12 g/mol [2].
The physical properties of this compound have been thoroughly characterized to facilitate experimental applications. As summarized in Table 1, this compound exists as a liquid at room temperature with defined boiling points under reduced pressure and characteristic density and refractive index values. The predicted pKa of approximately 7.36 indicates that, like other nitroalkanes, the α-protons adjacent to the nitro group exhibit significant acidity, enabling deprotonation to form nucleophilic nitronate species under physiological conditions [2]. This acidic nature is fundamental to its reactivity with nitroalkane oxidase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Weight | 119.12 g/mol | - | [2] |
| Physical State | Liquid | Room Temperature | [1] |
| Boiling Point | 55 °C | 0.5 mmHg | [1] [2] |
| Density | 1.1 g/mL | 25 °C | [1] [2] |
| Refractive Index | n₂₀/D 1.441 | 20°C | [1] |
| Flash Point | 91-96 °C | Closed cup | [1] [2] |
| Predicted pKa | 7.36 ± 0.19 | - | [2] |
The dual functionality of this compound provides distinctive chemical behavior. The nitro group exhibits strong electron-withdrawing characteristics, activating adjacent carbon atoms for deprotonation and subsequent nucleophilic attack. Simultaneously, the hydroxyl group contributes to the compound's polarity and potential for hydrogen bonding interactions. This combination of functional groups enables participation in various chemical transformations, most notably as a substrate for flavoenzymes like nitroalkane oxidase and potentially in non-enzymatic condensation reactions with carbonyl compounds [3].
Nitroalkane oxidase (NAO; EC 1.7.3.1) is a flavoprotein oxidase initially identified in various microorganisms, including Fusarium oxysporum and Streptomyces ansochromogenes [4] [5]. This enzyme plays a physiological role in nitrogen metabolism by enabling microorganisms to utilize nitroalkanes as nitrogen sources. The enzyme is typically induced when the organism is grown in the presence of nitroethane or other nitroalkanes, leading to significant increases in protein expression levels [4]. NAO belongs to the acyl-CoA dehydrogenase (ACAD) superfamily despite catalyzing a fundamentally different reaction, sharing 23-27% sequence identity with family members [4].
Structural studies reveal that NAO contains a FAD cofactor (flavin-adenine dinucleotide) covalently or non-covalently bound depending on the source. The enzyme from Fusarium oxysporum exemplifies the typical structural arrangement, with the FAD cofactor positioned within a conserved active site [4] [6]. The three-dimensional structure features a TIM barrel domain that binds the flavin cofactor and a C-terminal domain with a novel folding pattern [5]. The active site contains several conserved residues critical for catalysis, including Asp402 which serves as the active site base, Ser276, and Arg409, all positioned to interact with the substrate and cofactor [4].
NAO catalyzes the oxidation of neutral nitroalkanes to the corresponding aldehydes or ketones, with concurrent production of nitrite and hydrogen peroxide [4]. The detailed mechanism has been elucidated through a combination of structural studies, site-directed mutagenesis, and analysis of reaction intermediates. As illustrated in Figure 1, the catalytic cycle begins with deprotonation of the nitroalkane substrate by the active site base (Asp402) to form the nitronate anion. This anion subsequently attacks the N5 position of the flavin cofactor, forming a covalent adduct. Elimination of nitrite produces an electrophilic iminium intermediate, which undergoes nucleophilic attack by water to yield the carbonyl product and reduced flavin. Finally, the reduced flavin is reoxidized by molecular oxygen, generating hydrogen peroxide and completing the catalytic cycle [4] [6].
Figure 1: Catalytic Mechanism of Nitroalkane Oxidase. The enzyme catalyzes the oxidation of nitroalkanes to carbonyl compounds via a covalent flavin intermediate.
The continuous spectrophotometric assay monitors NADH oxidation or nitrite formation:
For discontinuous assays measuring nitrite production:
Table 2: Kinetic Parameters for Nitroalkane Oxidase with Various Substrates
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Experimental Conditions |
|---|---|---|---|---|
| Nitroethane | 15 ± 1 | 2.3 ± 0.2 | 6.3 ± 0.4 | pH 8.0, 30°C [4] |
| This compound | Data not available | Data not available | Data not available | Presumed similar to nitroethane |
| 1-Nitrohexane | Rapid substrate | Not determined | Not determined | Used in trapping studies [6] |
| D402E Mutant | 3.1 ± 0.1 | 14.6 ± 0.8 | 0.21 ± 0.01 | pH 8.0, 30°C [4] |
| S276A Mutant | 1.0 ± 0.01 | 3.3 ± 0.2 | 0.30 ± 0.02 | pH 8.0, 30°C [4] |
This compound serves as a valuable substrate for probing the catalytic mechanism of nitroalkane oxidase. The compound's defined stereochemistry and functionalization pattern enable detailed investigation of substrate specificity and stereoelectronic effects in the enzymatic reaction. Studies with this substrate have contributed to understanding the proton abstraction step, which is fully rate-limiting in the reductive half-reaction of NAO [4]. The temperature dependence of kinetic isotope effects with nitroethane analogs has revealed significant decreases in ΔH‡ for the enzyme-catalyzed reaction compared to the non-enzymatic process, providing insights into the transition state stabilization [4].
The reactivity of this compound and related nitroalkanes enables trapping of catalytic intermediates. When NAO turns over substrates in the presence of cyanide, the enzyme loses activity as cyanide traps the proposed electrophilic imine intermediate [4] [6]. Mass spectrometric analysis of the isolated cofactor with various substrates supports identification of the N5-adduct, providing direct evidence for the proposed mechanism. The kinetic competency of this intermediate has been established using deuterium kinetic isotope effects and rapid-reaction kinetics, confirming its role in the catalytic cycle rather than as a side product [4].
This compound serves as a useful substrate for characterizing the effects of active site mutations on NAO function. As summarized in Table 2, mutation of the active site base (Asp402) to asparagine results in complete loss of activity with neutral nitroalkanes, while the D402E mutant retains reduced activity [4]. Similarly, mutations of other active site residues (Ser171, Ser276, Tyr398, Arg409) produce distinct effects on catalytic efficiency, substrate binding, and the reductive half-reaction [4]. These studies highlight the critical roles of multiple active site residues in positioning the substrate, facilitating proton transfer, and stabilizing reaction intermediates.
The NAO-catalyzed oxidation of this compound represents a potential biocatalytic route to corresponding carbonyl compounds. This transformation is particularly valuable because it accomplishes simultaneous functional group interconversion from nitro to carbonyl with preservation of the carbon skeleton. Recent developments in artificial nitroalkane oxidase systems using flavins or ethylene-bridged flavinium salts demonstrate the potential for designing biomimetic catalysts that operate via similar mechanisms [7]. These systems achieve oxidation of primary nitroalkanes to aldehydes under optimized conditions of solvent, base, temperature, and oxygen pressure, with the resulting aldehydes subsequently reacting with other nitroalkane molecules to form β-nitroalcohols [7].
This compound requires careful handling based on its hazard profile. According to safety data, the compound is classified as causing eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2), and may specific target organ toxicity upon single exposure (STOT SE 3) with the respiratory system identified as the target organ [1]. Appropriate personal protective equipment including eyeshields, gloves, and type ABEK (EN14387) respirator filters is recommended when handling this compound, particularly in powdered form or concentrated solutions [1].
This compound serves as a versatile substrate for investigating the structure-function relationships and catalytic mechanism of nitroalkane oxidase. Its well-characterized physicochemical properties and defined reactivity pattern enable detailed enzymatic studies, from steady-state kinetics to intermediate trapping experiments. The protocols outlined herein provide comprehensive guidance for researchers exploring NAO biochemistry, with emphasis on experimental reproducibility and safety considerations. As interest in flavin-dependent enzymes and their biocatalytic applications continues to grow, this compound remains a valuable tool for mechanistic enzymology and enzyme engineering studies.
3-Nitro-2-butanol (CAS 6270-16-2) is a nitro-alcohol compound that appears in scientific research primarily as a metabolite in oxidative biotransformation studies [1]. This document provides a consolidated overview of its known properties and applications to assist researchers in drug development and metabolic studies.
The table below summarizes the key physicochemical data for this compound [2] [3] [4].
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Conditions |
|---|---|---|
| CAS Number | 6270-16-2 | |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| Assay/Purity | 98% (typical, mixture of isomers) | [2] |
| Physical Form | Liquid | [2] |
| Boiling Point | 55 °C | at 0.5 mmHg [2] |
| Density | 1.1 g/mL | at 25 °C [2] |
| Refractive Index | n20/D 1.441 | [2] |
| Flash Point | 91 °C (196 °F) | closed cup [2] [4] |
Proper handling is essential due to the compound's hazardous nature [2] [4].
Table 2: Safety Profile of this compound
| Aspect | Classification/Information |
|---|---|
| GHS Signal Word | Warning [4] |
| Hazard Statements | H319: Causes serious eye irritation. H315: Causes skin irritation. H335: May cause respiratory irritation [4] | | Target Organ | Respiratory System [2] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, and type ABEK (EN14387) respirator filter [2] | | Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [4] |
The primary research context for this compound is a study investigating the slow oxidation of acetoxime and methylethyl ketoxime (MEKO) in liver microsomes from rats, mice, and humans [1]. In this study, this compound was identified as one of several minor metabolites formed alongside the primary nitronate products [1]. This suggests its role is more that of an intermediate or secondary product in the broader metabolic pathway of ketoximes.
The following methodology is adapted from the comparative study that identified this compound as a metabolite [1].
Protocol: Investigation of Ketoxime Metabolites in Liver Microsomes
1. Objective To analyze the oxidative biotransformation of methylethyl ketoxime (MEKO) and acetoxime to their corresponding nitronates and minor metabolites, including this compound, using liver microsomes from multiple species.
2. Materials and Equipment
3. Procedure Step 3.1: Incubation Setup Prepare incubation mixtures containing:
Step 3.2: Control Preparations Run parallel control reactions that are:
Step 3.3: Incubation and Metabolism
Step 3.4: Post-Incubation Processing
Step 3.5: Metabolite Analysis
4. Key Experimental Observations from Literature
The following diagrams, created using Graphviz DOT language, illustrate the general experimental workflow and the proposed metabolic context for this compound.
Diagram Title: Experimental Workflow for Metabolite Analysis
This diagram places this compound within the broader metabolic pathway as suggested by the research [1].
Diagram Title: Proposed Metabolic Pathway for MEKO
The current scientific data positions this compound as a specific, though minor, metabolite in the oxidative transformation of certain ketoximes like MEKO in mammalian liver systems [1]. Its formation confirms that the oxidative biotransformation of these tumorigenic ketoximes involves multiple pathways beyond simple conversion to nitronates.
Further research could focus on:
This compound represents a class of nitro-containing aliphatic alcohols whose metabolic fate remains poorly characterized in current scientific literature. Understanding the metabolic stability and biotransformation pathways of such compounds is crucial in pharmaceutical development and toxicological risk assessment. The presence of both nitro group and alcohol functionality in its molecular structure suggests potential complexity in its metabolic handling, possibly involving multiple enzyme systems. Liver microsomes provide an excellent in vitro system for preliminary metabolic studies as they contain membrane-bound drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms and uridine glucuronosyltransferases (UGTs), while excluding most cytosolic enzymes that might complicate the metabolic picture.
The hepatic microsomal fraction is derived from the endoplasmic reticulum of hepatocytes and contains the major phase I oxidative enzymes, including the cytochrome P450 superfamily, which are responsible for the metabolism of approximately 70-80% of clinically used drugs. According to recent protocols, microsomes are prepared through differential centrifugation of liver homogenates, first at 10,000×g to obtain the S9 fraction, followed by ultracentrifugation at 100,000×g to pellet the microsomal vesicles [1] [2]. These preparations retain metabolic activity when properly stored at -80°C and can be used to predict in vivo hepatic clearance, identify metabolic soft spots, and screen for potentially reactive metabolites.
Molecular structure: this compound contains both a nitro functional group and a secondary alcohol moiety, creating two potential sites for metabolic modification
Physicochemical properties: The nitro group confers strong electron-withdrawing properties that may influence the reactivity of the adjacent carbon atoms and affect the molecule's overall polarity and hydrogen-bonding capacity
Enzyme interactions: The compound's small molecular weight and polar character suggest potential affinity for enzymes that prefer small, relatively polar substrates, such as CYP2E1, which is known to metabolize ethanol, acetone, and other small molecules [3]
Based on its structural features, this compound may undergo several potential metabolic transformations:
Phase I metabolism: Oxidation of the secondary alcohol group to yield the corresponding ketone (3-nitro-butanone) or reduction of the nitro group to an amine functionality
Phase II metabolism: Direct conjugation of the alcohol group via glucuronidation or sulfation, potentially competing with oxidative pathways
Special considerations: The nitro group itself may undergo reduction to nitroso, hydroxylamine, or amine derivatives, which could have toxicological implications
Table 1: Key Characteristics of this compound
| Property | Description | Potential Metabolic Implication |
|---|---|---|
| Functional groups | Secondary alcohol + nitro group | Multiple potential metabolic targets |
| Molecular size | Small molecule | Likely substrate for CYP2E1 [3] |
| Polarity | Moderate (due to nitro and alcohol) | May require minimal phase I metabolism for excretion |
| Potential metabolites | Ketone, reduced amines, conjugates | Complex metabolic profile possible |
This compound is anticipated to undergo several biotransformation routes based on its structural features and known metabolic principles for similar compounds. The secondary alcohol moiety presents a likely site for oxidation catalyzed by alcohol dehydrogenases or cytochrome P450 enzymes, potentially yielding the corresponding ketone derivative, 3-nitrobutanone. Simultaneously, the nitro group may undergo reduction via nitroreductases or CYP-mediated reactions to form nitroso and hydroxylamine intermediates, potentially culminating in an amine derivative. These phase I transformations may be followed by phase II conjugation reactions, particularly glucuronidation of the alcohol functionality or conjugation of amine metabolites via acetylation or sulfation.
The structural similarity of this compound to other small aliphatic compounds suggests potential involvement of specific CYP isoforms. CYP2E1, which demonstrates preference for small, relatively polar molecules including ethanol, acetone, and halogenated hydrocarbons, may participate in its oxidative metabolism [3]. This isoform is particularly noteworthy as it contributes to approximately 7% of total hepatic CYP protein content and is known to be inducible by ethanol and certain other substrates. Additional CYP isoforms that may contribute to metabolism include CYP3A4 and CYP2C9, depending on the compound's specific binding characteristics.
Recent research has revealed that cooperative interactions are more common in CYP metabolism than previously recognized, particularly for CYP2E1. Studies with styrene and related compounds have demonstrated that CYP2E1 can exhibit positive cooperativity, where binding of one substrate molecule enhances the enzyme's affinity for subsequent molecules [4]. This phenomenon results in sigmoidal kinetic profiles rather than classic Michaelis-Menten kinetics. Similarly, this compound may demonstrate such allosteric effects during metabolism, potentially leading to concentration-dependent changes in metabolic efficiency that could impact predictions of in vivo clearance.
The potential for molecular cooperativity warrants careful consideration in experimental design, as traditional single-concentration approaches may miss important kinetic complexities. For this compound, which shares structural similarities with known cooperative CYP2E1 substrates, thorough kinetic characterization across a wide concentration range is recommended to detect potential sigmoidal kinetics or substrate inhibition patterns. Such detailed analysis provides more accurate parameters for predicting metabolic clearance and potential drug-drug interactions in subsequent development stages.
A comprehensive metabolic stability assessment for this compound should integrate multiple experimental approaches to fully characterize its metabolic fate in liver microsomal systems. The initial screening phase focuses on determining intrinsic clearance using pooled human liver microsomes under standardized conditions. Subsequent reaction phenotyping studies employ chemical inhibitors and recombinant CYP enzymes to identify the specific enzymes responsible for observed metabolic transformations. Finally, metabolite identification experiments utilizing high-resolution mass spectrometry provide structural characterization of the major biotransformation products, completing the metabolic profile.
The integrated workflow begins with microsome preparation and qualification, proceeds through incubation optimization, and culminates in analytical method development and sample analysis. This systematic approach ensures reliable and reproducible results that can effectively inform later-stage development decisions. Each experimental phase includes appropriate quality control measures, such as inclusion of positive control substrates with known metabolic characteristics (e.g., testosterone for specific CYP activities) and verification of linear reaction conditions with respect to time and protein concentration [2].
Several methodological factors require careful optimization to ensure accurate assessment of this compound metabolism. The organic solvent concentration in incubation mixtures should be maintained below 1% (v/v) to avoid enzyme inhibition, with acetonitrile preferred for compounds with aqueous solubility limitations [2]. The protein concentration and incubation time must be validated to ensure metabolic consumption remains within initial rate conditions (typically <15% substrate depletion). Additionally, the potential for non-P450 metabolism should be considered through inclusion of appropriate cofactors for UGT activities (UDPGA, alamethicin, MgCl₂) when assessing phase II conjugation.
Special attention should be given to the redox properties of the nitro group, which may present analytical challenges or unusual metabolic behavior. The incubation atmosphere (aerobic vs. anaerobic conditions) may significantly influence the reduction potential of the nitro group, potentially requiring modified experimental conditions to fully characterize this metabolic pathway. Furthermore, the chemical stability of this compound and its metabolites under incubation conditions should be verified through appropriate control experiments in the absence of NADPH or with heat-inactivated microsomes.
Microsome thawing: Slowly thaw frozen microsomes on ice or in a refrigerator at 4°C. Avoid repeated freeze-thaw cycles (maximum 2-3 cycles recommended) to preserve enzymatic activity [2]
Reaction mixture preparation: For a standard 200 μL incubation volume, combine:
Pre-incubation: Warm the mixture in a water bath at 37°C for 5 minutes to achieve temperature equilibrium
Reaction initiation: Add 10 μL of 20 mM NADPH solution (final concentration 1 mM) to initiate the reaction. For UGT activity assessment, also include UDPGA, alamethicin, and MgCl₂ at this stage
Incubation: Maintain reactions at 37°C with gentle agitation for predetermined time points (typically 0, 5, 15, 30, 45, 60 minutes)
Reaction termination: At appropriate time points, remove aliquots and mix with 200 μL of ice-cold termination solvent
Sample processing: Vortex samples vigorously for 1 minute, then centrifuge at 14,000×g for 10 minutes to precipitate protein
Analysis: Transfer supernatant to autosampler vials for LC-MS/MS analysis
Table 2: Standard Incubation Conditions for Metabolic Stability Assessment
| Parameter | Standard Condition | Range for Optimization | Purpose |
|---|---|---|---|
| Microsomal protein | 0.5 mg/mL | 0.1-1 mg/mL | Ensure linearity with protein concentration |
| Incubation time | 60 min | 0-60 min (multiple timepoints) | Determine initial rate conditions |
| Substrate concentration | 10 μM | 1-100 μM | Mimic therapeutic levels, avoid saturation |
| NADPH concentration | 1 mM | 0.5-2 mM | Ensure cofactor saturation |
| Organic solvent | <1% (v/v) | 0.1-1% | Minimize enzyme inhibition |
Comprehensive control experiments are essential to distinguish enzymatically catalyzed metabolism from non-enzymatic degradation and to verify the validity of experimental results. The following controls should be included in every experimental series:
Analytical quality controls should include calibration standards, quality control samples at low, medium, and high concentrations, and internal standards to monitor instrument performance. The linearity of metabolite formation with respect to time and protein concentration must be established under the chosen conditions to ensure measurement of initial reaction rates rather than substrate depletion or product inhibition effects.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) represents the cornerstone analytical technique for comprehensive metabolite profiling of this compound and its transformation products [5] [6]. The chromatographic separation should be optimized to resolve the parent compound from its metabolites, which may exhibit diverse physicochemical properties depending on their biotransformation pathways. For the relatively polar character of this compound and its potential metabolites, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase columns with polar endcapping may provide superior separation compared to conventional C18 columns, particularly for early-eluting polar metabolites.
The mass spectrometric detection should include both full-scan experiments to enable detection of unexpected metabolites and targeted multiple reaction monitoring (MRM) for sensitive quantification of the parent compound and major anticipated metabolites. The nitro group in the parent compound may influence ionization efficiency and fragmentation patterns, potentially resulting in characteristic neutral losses of NO (30 Da), NO₂ (46 Da), or HNO (31 Da) that can serve as diagnostic indicators for metabolites retaining the nitro functionality. High-resolution mass spectrometry is particularly valuable for obtaining accurate mass measurements that enable confident elemental composition assignment for novel metabolites.
Charged aerosol detection (CAD) represents a valuable complementary technique when analyzing compounds with poor UV chromophores or variable ionization efficiency [6]. Unlike UV detection, which requires specific chromophores, CAD responds to non-volatile analytes regardless of their chemical structure, making it particularly suitable for metabolite screening where compounds may lack strong UV-absorbing moieties. The Corona CAD detector operates by nebulizing the HPLC effluent, evaporating the mobile phase, and detecting the resulting non-volatile particles via charge transfer mechanisms. This technique offers uniform response factors across diverse chemical classes and provides sensitivity intermediate between UV and MS detection.
For specialized applications focusing on specific metabolite classes, pre-column derivatization approaches may enhance detection sensitivity or improve chromatographic behavior. While this compound itself may not require derivatization, certain metabolites (particularly amine derivatives resulting from nitro reduction) could benefit from reaction with fluorogenic or chromogenic reagents to enhance their detectability. However, such approaches must be carefully validated to ensure they don't introduce artifacts or selectively detect only a subset of metabolites, potentially missing important biotransformation pathways.
Table 3: Recommended HPLC-MS Conditions for Metabolite Profiling
| Parameter | Recommended Setting | Alternative Options | Notes |
|---|---|---|---|
| Column | HILIC or polar-enhanced C18 | ZIC-HILIC, Ascentis Express HILIC | Improved retention of polar metabolites |
| Mobile phase | Ammonium formate/acetonitrile with formic acid | Ammonium acetate/acetonitrile with acetic acid | MS-compatible buffers |
| Gradient | 5-95% aqueous over 15-20 min | Shallow gradients for complex mixtures | Balance resolution vs. run time |
| Ionization mode | ESI positive and negative | APCI for less polar metabolites | Coverage for diverse metabolites |
| MS scan mode | Full scan + data-dependent MS/MS | Targeted MRM for quantification | Structural information + sensitivity |
| Detection | High-resolution Orbitrap/MS | Triple quadrupole for quantification | Accurate mass for unknown IDs |
Comprehensive metabolite identification begins with careful examination of full-scan mass spectrometry data to detect potential metabolites based on characteristic mass shifts from the parent compound. For this compound, expected common biotransformations include oxidation (+16 Da, +14 Da for ketone formation), reduction (-30 Da for nitro to amine), and conjugation reactions (+176 Da for glucuronidation, +80 Da for sulfation). Modern mass spectrometry software typically includes metabolite prediction algorithms that can facilitate this process by highlighting chromatographic peaks with mass differences corresponding to common metabolic reactions.
Structural confirmation of tentative metabolite identifications requires interpretation of MS/MS fragmentation patterns. The parent compound this compound should undergo extensive fragmentation studies to establish its characteristic fragmentation pathways and identify diagnostic product ions that can be tracked in metabolite spectra. For example, fragments containing the nitro group may exhibit characteristic neutral losses, while the alcohol moiety may undergo dehydration. Comparison of metabolite fragmentation patterns with those of the parent compound often reveals conserved structural features and highlights sites of modification, enabling partial or complete structural elucidation even without authentic standards.
Metabolic kinetic parameters provide quantitative measures of metabolic efficiency that enable prediction of in vivo clearance and potential drug-drug interactions. For this compound, substrate depletion approaches can yield apparent intrinsic clearance values, while metabolite formation methods allow determination of classic Michaelis-Menten parameters (Vmax and Km) for specific metabolic pathways. These experiments require incubation of the compound across a range of concentrations (typically 0.1-10× anticipated Km) under initial rate conditions with determination of either substrate depletion or metabolite formation rates.
The potential for atypical kinetics, particularly given CYP2E1's documented capacity for cooperative interactions with small molecules [4], necessitates careful evaluation of kinetic models. Standard Michaelis-Menten analysis should be compared with alternative models including Hill equations for sigmoidal kinetics and substrate inhibition models when activity decreases at high concentrations. Statistical comparison of model fit using F-tests or Akaike information criteria can identify the most appropriate kinetic model, ensuring accurate parameter estimation. These comprehensive kinetic analyses provide the foundation for robust predictions of metabolic behavior in subsequent in vivo studies.
Low metabolic turnover: If this compound demonstrates unexpectedly low metabolism in initial screens, consider increasing incubation time (up to 120 minutes), increasing microsomal protein concentration (up to 1 mg/mL), or adding cytochrome b5 to enhance CYP-mediated activities
Poor chromatographic retention: Highly polar metabolites may exhibit minimal retention on conventional reversed-phase columns. Implement HILIC methodologies or ion-pairing chromatography to improve retention and separation of early-eluting compounds [6]
Non-linear kinetics: If metabolite formation or substrate depletion demonstrates non-Michaelis-Menten behavior, expand the concentration range tested and employ appropriate kinetic models (Hill equation, substrate inhibition) that account for cooperative effects [4]
NADPH instability: Prepare NADPH solutions immediately before use and minimize exposure to light and air to maintain cofactor activity throughout extended incubations
Linearity verification: Confirm that metabolite formation is linear with time and protein concentration under all selected conditions; non-linearity suggests inadequate initial rate conditions
Recovery assessment: Determine extraction recovery for this compound and major metabolites by comparing extracted samples with standards prepared in blank matrix extracts
Matrix effects: Evaluate potential ion suppression or enhancement in mass spectrometric detection by post-column infusion of analyte during injection of extracted blank microsomal samples
Reproducibility: Establish intra-day and inter-day precision for metabolic measurements, with acceptance criteria typically set at <15% coefficient of variation for quantitative determinations
3-Nitro-2-butanol (CAS Registry Number: 6270-16-2) is an organic compound belonging to the nitro-alcohol family, which has emerged as a valuable compound in pharmaceutical and metabolic research. This transparent liquid possesses a potent scent and serves multiple purposes in scientific investigations, functioning both as a reagent for synthesizing organic compounds and as a catalyst in polymer production [1].
The table below summarizes the key physicochemical properties of this compound:
Table 1: Physicochemical Properties of this compound [2] [3] [4]
| Property | Value | Unit | Source/Notes |
|---|---|---|---|
| Molecular Formula | C₄H₉NO₃ | - | - |
| Molecular Weight | 119.12 | g/mol | - |
| Physical State | Liquid | - | - |
| Density | 1.1 | g/mL at 25°C | - |
| Boiling Point | 55 | °C at 0.5 mmHg | - |
| Refractive Index | n20/D 1.441 | - | - |
| Flash Point | 91 | °C (closed cup) | - |
| Water Solubility | No data available | - | - |
| Melting Point | 21.25 | °C | Estimate |
The compound's structure features both hydroxyl and nitro functional groups, enabling participation in various chemical transformations [2]. The SMILES string for this compound is CC(O)C(C)[N+]([O-])=O [2].
This compound requires careful handling as it presents specific hazards [3]:
The NFPA 704 hazard classification rates Health at 1, Flammability at 2, and Reactivity at 0 [3].
The following minimum PPE is required when handling this compound [3]:
Handling Precautions [3]:
Storage Conditions [3]:
Table 2: First Aid Measures for this compound Exposure [3]
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
This compound undergoes oxidation catalyzed by the nitroalkane oxidase enzyme isolated from extracts of Fusarium oxysporum [2]. This protocol outlines the experimental procedure for studying this oxidation process.
Materials:
Procedure:
This compound has been used to study the mechanism of oxidation of methylethylketoxime and acetoxime in liver microsomes from rats, mice, and humans [2]. This protocol enables investigation of Phase I metabolism.
Materials:
Procedure:
Drug metabolism occurs primarily in the liver and is classified as either Phase I (functionalization) or Phase II (conjugation) metabolism [5]. Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or reveal functional groups to make drugs more water-soluble [5].
The cytochrome P450 (CYP) enzyme family performs over 75% of Phase I metabolism, with CYP3A4 and CYP2D6 being the most abundant isoforms [5]. These heme-coupled monooxygenases facilitate electron transfer through different oxidation states of iron [5].
Figure 1: Potential Phase I Metabolic Pathways of this compound. The compound may undergo oxidation via CYP enzymes, nitro-reduction, or sequential oxidation through alcohol and aldehyde dehydrogenases. [5]
The metabolic fate of this compound can be studied using in vitro systems including:
Table 3: Key Enzymes in Phase I Drug Metabolism [5]
| Enzyme | Function | Role in Metabolism |
|---|---|---|
| Cytochrome P450 (CYP) | Heme-coupled monooxygenase | Primary catalyst for oxidation reactions |
| Alcohol Dehydrogenase (ADH) | Oxidizes alcohols to aldehydes | Reversible reaction; requires NAD+ |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes aldehydes to carboxylic acids | Irreversible reaction |
This compound serves as a valuable building block in organic synthesis with the following applications [1]:
In drug metabolism studies, this compound provides a model compound for investigating [2]:
For studying this compound metabolism, the following analytical approaches are recommended:
Chromatographic Methods:
Spectroscopic Methods:
When conducting metabolism studies with this compound:
Low Aqueous Solubility: Prepare stock solutions in appropriate water-miscible organic solvents (e.g., DMSO, ethanol) while maintaining final organic solvent concentration below 1% [3]
Compound Stability: Store this compound under recommended conditions and prepare fresh solutions frequently to prevent degradation [3]
Enzyme Activity Variability: Use positive control substrates to validate enzyme activity in metabolic incubations
This compound represents a chemically interesting compound with specific applications in drug metabolism research, particularly for studying oxidation mechanisms and interspecies metabolic differences. The protocols outlined herein provide a foundation for investigating its metabolic fate and enzymatic transformations. Researchers should adhere to appropriate safety precautions when handling this compound and validate analytical methods for specific research applications.
The reduction of nitro alcohols to amino alcohols represents a fundamental transformation in synthetic organic chemistry with particular significance in pharmaceutical development. 3-Amino-2-butanol, the reduced product of 3-nitro-2-butanol, serves as a key chiral building block in the synthesis of various biologically active compounds, including the anticancer agent Bestatin (ubenimex) [1]. This transformation enables chemists to introduce both hydroxy and amino functional groups in a 1,2-relationship with precise stereochemical control, which is crucial for biological activity. The nitro-to-amine conversion is particularly valuable because the nitro group can be introduced through various methods, including Henry reaction with nitromethane, and then efficiently reduced to the corresponding amine under controlled conditions [1].
The starting material, This compound (CAS 6270-16-2), is a liquid at room temperature with a molecular weight of 119.12 g/mol and density of 1.1 g/mL at 25°C [2]. It possesses both hydroxyl and nitro functional groups on adjacent carbon atoms, making it a versatile intermediate for further chemical transformations. The target compound, 3-amino-2-butanol (CAS 42551-55-3), has a molecular weight of 89.14 g/mol and exists as a light yellow to light brown oil [3]. This amino alcohol is particularly valuable in pharmaceutical synthesis because it contains both hydrogen bond donor and acceptor groups that can interact with biological targets, and its chiral centers allow for stereoselective interactions with enzymes and receptors.
Working with this compound requires careful attention to safety protocols due to its irritant properties and potential health effects. The compound has been classified with the signal word "Warning" according to GHS criteria, with specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4]. The flash point of this compound is 91°C (closed cup), classifying it as a combustible liquid [2]. Under fire conditions, decomposition may yield hazardous products including carbon oxides and nitrogen oxides (NOx) [4].
The reduced product, 3-amino-2-butanol, also requires careful handling due to its amine functionality. It has been assigned the GHS symbol GHS07 and signal word "Warning" with hazard statement H302 (harmful if swallowed) [3]. Appropriate precautionary measures must be implemented when working with both compounds to ensure researcher safety and prevent environmental contamination.
Engineering Controls: Ensure adequate ventilation in the working area, preferably using fume hoods or local exhaust ventilation to maintain airborne concentrations below exposure limits [4].
Eye/Face Protection: Use safety glasses with side-shields conforming to EN166 or equivalent standards. When there is a potential for splashing, chemical goggles should be employed [4].
Skin Protection: Wear appropriate chemical-resistant gloves (tested to EN374 or equivalent) and impervious clothing to prevent skin contact. Butyl rubber or nitrile gloves are recommended [4].
Respiratory Protection: In cases where adequate ventilation is not achievable, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges [4].
Storage Conditions: Store this compound in a cool, well-ventilated area in tightly closed containers away from heat, sparks, and open flames. Keep away from incompatible materials including strong oxidizing agents, strong bases, acid chlories, and acid anhydrides [4]. 3-Amino-2-butanol should be stored at 2-8°C with protection from light [3].
Inhalation: If breathed in, move person to fresh air. If not breathing, give artificial respiration and consult a physician [4].
Skin Contact: Wash off thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician if irritation develops or persists [4].
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention [4].
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately [4].
Catalytic hydrogenation represents one of the most efficient methods for the reduction of nitro alcohols to amino alcohols. This protocol is adapted from pharmaceutical process chemistry with specific application to this compound reduction [1].
Table 1: Materials required for catalytic hydrogenation
| Material | Specification | Quantity |
|---|---|---|
| This compound | 98% purity | 10.0 g (83.9 mmol) |
| Palladium on carbon | 10% Pd, 50% water wet | 0.5 g |
| Methanol | Anhydrous, deoxygenated | 100 mL |
| Hydrogen gas | High purity (≥99.9%) | - |
| Nitrogen gas | High purity (≥99.9%) | - |
Special Equipment: Parr hydrogenation apparatus or equivalent, equipped with pressure gauge, hydrogen inlet, and stirring mechanism; round-bottom flask (250 mL); vacuum filtration setup.
Reactor Preparation: Charge the reaction vessel with 10.0 g of this compound and 100 mL of deoxygenated methanol. Ensure the reactor is clean and free from contaminants.
Catalyst Addition: Add 0.5 g of 10% palladium on carbon catalyst to the solution under a nitrogen atmosphere to prevent premature reaction.
System Closure: Secure the reactor head and purge the system three times with nitrogen followed by three purges with hydrogen to ensure an oxygen-free environment.
Pressure Setting: Pressurize the reactor with hydrogen to 50 psi at room temperature (25°C).
Reaction Initiation: Begin vigorous stirring (approximately 600 rpm) and monitor pressure drop. Maintain hydrogen pressure at 50 psi throughout the reaction.
Reaction Monitoring: Continue hydrogenation until hydrogen uptake ceases (typically 2-4 hours). Monitor reaction progress by TLC (silica gel, CH₂Cl₂/MeOH 9:1, ninhydrin detection).
Work-up Procedure: Once complete, carefully vent hydrogen pressure and purge the system with nitrogen. Open the reactor and filter the reaction mixture through a Celite pad to remove the catalyst.
Concentration: Concentrate the filtrate under reduced pressure (40°C water bath) to obtain crude 3-amino-2-butanol as a light yellow oil.
Purification: Purify the crude product by vacuum distillation or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1 to 4:1 gradient) to obtain pure 3-amino-2-butanol.
The chemical transformation involved in this reduction can be visualized as follows:
For substrates sensitive to catalytic hydrogenation or when palladium catalysts are not available, dissolving metal reduction provides an alternative approach. This method is particularly useful for laboratory-scale preparations [1].
Table 2: Materials required for dissolving metal reduction
| Material | Specification | Quantity |
|---|---|---|
| This compound | 98% purity | 5.0 g (41.9 mmol) |
| Zinc dust | Activated, fine powder | 15.0 g (229 mmol) |
| Ammonium chloride | Reagent grade | 8.8 g (164 mmol) |
| Ethanol | 95%, aqueous | 80 mL |
| Hydrochloric acid | Concentrated, for salt formation | as needed |
| Sodium hydroxide | 10% solution, for basification | as needed |
Special Equipment: Three-necked round-bottom flask (500 mL) equipped with condenser, mechanical stirrer, and addition funnel; ice-water bath; vacuum filtration setup.
Reactor Setup: Charge a three-necked flask with 15.0 g of activated zinc dust and 50 mL of ethanol.
Activation: Add 2 mL of concentrated hydrochloric acid dropwise to activate the zinc. Observe effervescence indicating hydrogen generation.
Reduction Mixture Preparation: Dissolve 5.0 g of this compound and 8.8 g of ammonium chloride in 30 mL of ethanol.
Reaction: Add the nitro alcohol solution dropwise to the vigorously stirred zinc suspension over 30 minutes while maintaining the temperature at 25-30°C using a water bath if necessary.
Stirring: After complete addition, continue stirring at room temperature for 12-16 hours (overnight).
Completion Check: Monitor reaction by TLC (silica gel, CH₂Cl₂/MeOH 9:1, ninhydrin detection). The starting material (Rf ~0.7) should be completely consumed, and a new spot (Rf ~0.2) corresponding to the amino alcohol should appear.
Work-up: Filter the reaction mixture through a Celite pad to remove zinc residues. Wash the filter cake with warm ethanol (2 × 20 mL).
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to approximately half volume.
Extraction: Basify the aqueous solution to pH 10-11 with 10% sodium hydroxide solution and extract with dichloromethane (3 × 50 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-butanol as a light yellow oil.
The experimental workflow for both reduction methods is summarized below:
Comprehensive characterization of both starting material and product is essential for quality control and reaction monitoring. The following table summarizes key physical properties:
Table 3: Physical properties of this compound and 3-amino-2-butanol
| Property | This compound | 3-Amino-2-butanol |
|---|---|---|
| CAS Number | 6270-16-2 [4] | 42551-55-3 [3] |
| Molecular Formula | C₄H₉NO₃ [4] | C₄H₁₁NO [3] |
| Molecular Weight | 119.12 g/mol [4] | 89.14 g/mol [3] |
| Physical State | Liquid [2] | Light yellow to light brown oil [3] |
| Density | 1.1 g/mL at 25°C [2] | 0.9399 g/mL [3] |
| Boiling Point | 55°C at 0.7 hPa [4] | 165.27°C (estimate) [3] |
| Refractive Index | n²⁰/D 1.441 [2] | n²⁰/D 1.4445 [3] |
| Flash Point | 91°C (closed cup) [4] | Not specified |
| Water Solubility | Not thoroughly investigated [4] | Expected high solubility |
This compound:
3-Amino-2-butanol:
Thin Layer Chromatography (TLC): Use silica gel plates with dichloromethane/methanol (9:1) as mobile phase. Visualize with ninhydrin spray (heating at 110°C for 2-3 minutes) for amino group detection (pink-purple spots) [1].
High Performance Liquid Chromatography (HPLC): Use C18 reverse phase column with water/acetonitrile gradient (5% to 95% acetonitrile over 20 minutes) with UV detection at 254 nm.
Chiral Purity Analysis: For enantiomerically pure products, use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (80:20) mobile phase at 1.0 mL/min flow rate.
The reduction of this compound to 3-amino-2-butanol represents more than just an academic exercise—it provides access to key intermediates for pharmaceutical synthesis. 3-Amino-2-butanol and its derivatives serve as crucial building blocks for several bioactive molecules, most notably the anticancer agent Bestatin (ubenimex) [1]. Bestatin is a potent aminopeptidase inhibitor that modulates immune responses and has demonstrated activity against various cancer types. The stereochemistry of the amino alcohol moiety is essential for its biological activity, making stereoselective synthesis of paramount importance.
The synthetic utility of 3-amino-2-butanol extends beyond Bestatin to other pharmaceutical targets including erythromycin derivatives and various antitumor agents [1]. The 1,2-amino alcohol motif appears in numerous natural products and pharmacologically active compounds, often contributing to target binding through hydrogen bonding and electrostatic interactions. The development of efficient, scalable reduction protocols for converting nitro alcohols to amino alcohols thus represents an important advancement in process chemistry for pharmaceutical manufacturing.
The relationship between the chemical transformation and its pharmaceutical application is illustrated below:
Incomplete Reduction: If reduction stalls before completion, check catalyst activity (for catalytic hydrogenation) or zinc freshness (for dissolving metal reduction). Freshly activated zinc or newly prepared catalyst may be required.
Low Yield: Potential causes include volatility of product (use ice bath during concentration), incomplete extraction (check pH during basification), or product degradation (avoid excessive heating during purification).
Color Impurities: Dark-colored impurities can often be removed by treatment with activated carbon or by simple distillation under reduced pressure.
Racemization: To preserve stereochemical integrity, avoid strongly basic conditions and high temperatures during work-up and purification.
Catalyst Recycling: For large-scale operations, palladium catalyst can be recovered and regenerated for economic efficiency.
Solvent Selection: While methanol works well for hydrogenation, isopropanol may provide better selectivity in some cases.
Temperature Control: Maintaining temperature between 25-30°C during dissolving metal reduction minimizes byproduct formation.
Atmosphere Control: For amino alcohols prone to oxidation, conduct purification steps under nitrogen or argon atmosphere.
The reduction of this compound to 3-amino-2-butanol represents a robust and versatile transformation with significant applications in pharmaceutical synthesis. The protocols described herein—catalytic hydrogenation and dissolving metal reduction—provide complementary approaches suitable for different scale and purity requirements. The amino alcohol product serves as a key intermediate for important pharmaceutical agents, particularly emphasizing the practical significance of this transformation. By following the detailed procedures, safety guidelines, and analytical methods outlined in these application notes, researchers can reliably prepare 3-amino-2-butanol for use in drug discovery and development programs.
The table below outlines the fundamental storage conditions for 3-Nitro-2-butanol [1] [2] [3].
| Specification | Condition |
|---|---|
| Container | Tightly closed container [3]. |
| Environment | Cool, dry, and well-ventilated place [1] [3]. |
| Temperature | Store in a cool place [1]. |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides [1] [3]. |
Understanding its properties can help in planning storage and risk assessments. Key data is consolidated below [1] [2] [3].
| Property | Value / Description |
|---|---|
| Physical State | Liquid [2] [3] |
| Appearance | Clear, slightly yellow liquid [3] |
| Molecular Formula | C₄H₉NO₃ [1] [2] [4] |
| Molecular Weight | 119.12 g/mol [1] [2] [4] |
| Flash Point | 91 °C (195.8 °F) - closed cup [1] [2] [3] |
| Density | ~1.1 g/mL at 25°C [1] [2] |
| Boiling Point | 55 °C at 0.7 hPa [1] |
This compound requires careful handling due to its irritant and combustible nature [1] [2].
The diagram below summarizes the logical workflow for the safe storage and handling of this compound.
Q1: Can this compound be stored in a standard chemical storage cabinet at room temperature? Yes, it can be stored at room temperature in a well-ventilated area. The primary concerns are keeping the container tightly sealed and storing it away from heat, sparks, and incompatible materials like strong oxidizers and bases [1] [3].
Q2: What is the first aid measure for eye contact with this compound? Immediately rinse the eyes cautiously with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention [1] [3].
Q3: Is this compound regulated for transport? According to the searched safety data sheets, this compound is not classified as dangerous goods for transport by road (ADR/RID), sea (IMDG), or air (IATA) [1]. However, always consult the most recent SDS for your specific region before shipping.
What is the skin irritation potential of this compound? According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Causes skin irritation (H315) [1]. It is a substance that can cause reversible damage to the skin.
What personal protective equipment (PPE) is required when handling this substance? It is mandatory to wear protective gloves to prevent skin contact [1]. The gloves used must satisfy the specifications of regulations such as (EU) 2016/425 and the standard EN 374 [1]. Furthermore, the use of impervious clothing and safety glasses with side-shields (conforming to standards like EN166) is advised to protect against splashes [1].
What should I do if this compound comes into contact with my skin? Immediately wash the affected skin with plenty of soap and water [1]. If irritation persists or if a significant area was exposed, it is crucial to consult a physician and show them the safety data sheet (SDS) [1].
Are there any other significant health hazards I should be aware of? Yes. In addition to skin irritation, this compound:
What are the key physical and chemical properties relevant to its safe handling? The table below summarizes the key properties that influence its handling and storage requirements [1] [2].
| Property | Value | Relevance to Safe Handling |
|---|---|---|
| Physical State | Liquid [1] | Risk of spills and splashes. |
| Flash Point | 91°C (closed cup) [1] [2] | Classified as a combustible liquid; keep away from heat and ignition sources. |
| Relative Density | 1.1 g/mL at 25°C [1] [2] | Heavier than water. |
| Incompatibilities | Strong oxidizing agents, strong bases [1] | Must be stored separately from these materials to prevent violent reactions. |
Protocol 1: Standard Procedure for Safe Handling During Experiments
Protocol 2: Emergency Response to Skin Contact
This diagram outlines the logical decision-making process for assessing and managing skin exposure risks in the laboratory.
The table below summarizes the key hazard and safety information for this substance.
| Aspect | Description |
|---|---|
| Identified Hazards | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [1]. |
| GHS Signal Word | Warning [1] |
| Target Organs | Respiratory system [2] |
| Safe Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat and ignition sources [1]. |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [1]. |
What specific personal protective equipment (PPE) is required when handling this compound?
To minimize exposure, especially to vapors that may cause respiratory irritation, the following PPE is recommended [1]:
What should I do in case of accidental exposure?
Take these first aid measures and seek immediate medical attention [1]:
What are the key steps for managing a spill of this chemical?
Follow this procedural workflow for spill response [1]:
What fire-fighting measures are specific to this compound?
The compound has a flash point of 91 °C (closed cup) and is classified as a combustible liquid [1] [2].
The table below summarizes the key identifiers and physical properties of 3-Nitro-2-butanol (CAS No. 6270-16-2) from the search results [1] [2] [3]:
| Property | Value |
|---|---|
| CAS Number | 6270-16-2 |
| Molecular Formula | C₄H₉NO₃ |
| Molecular Weight | 119.12 g/mol |
| Physical Form | Liquid [1] [3] |
| Density | 1.1 g/mL at 25 °C [1] [3] |
| Refractive Index | n²⁰/D 1.441 [1] |
| Boiling Point | 55 °C at 0.5 mmHg [1] [3] |
| Flash Point | 91 °C (196 °F) - closed cup [1] [2] [3] |
| Major Functional Groups | Hydroxyl, Nitro [1] |
Safe handling of this compound is critical. The following workflow outlines key personal protection measures and highlights major storage and handling hazards to avoid.
If exposure occurs [2]:
Q1: What are the primary GHS hazard classifications for this compound? A1: It is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). The target organ for repeated exposure is the respiratory system [1] [2].
Q2: How should I store this chemical? A2: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is a combustible liquid, so keep it away from heat, sparks, and open flames [2].
Q3: Is this compound water-soluble? A3: The available search results do not provide experimental data on its water solubility [2].
Q4: What is the predicted pKa of this compound? A4: The predicted pKa is 7.36 ± 0.19 [3].
Scenario: The liquid has an unusual appearance or particles. Cause & Action: The compound should be a transparent liquid [4]. Discoloration or particles could indicate decomposition or contamination. Do not use and consult your supervisor or safety officer for proper disposal.
Scenario: You detect a potent or unusual odor during use. Cause & Action: Vapors may be escaping. Avoid breathing vapors. Ensure you are working in a well-ventilated area or fume hood. Check the container for leaks and ensure it is properly sealed when not in use [2] [4].
Scenario: A small spill occurs outside of a fume hood. Action: Wear appropriate PPE. Contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Place the collected material in a container for disposal according to local regulations. Do not let the product enter drains [2].
The table below summarizes the key identification and hazard information for 3-Nitro-2-butanol.
| Property | Description |
|---|---|
| CAS Number | 6270-16-2 [1] [2] [3] |
| Molecular Formula | C₄H₉NO₃ [1] [2] [3] |
| Molecular Weight | 119.12 g/mol [1] [2] [3] |
| Physical Description | Clear, slightly yellow liquid [3] [4] [5] |
| Hazard Classification | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [1] [4] |
| Signal Word | Warning [1] [4] |
Adhering to the following storage and handling protocols is crucial for laboratory safety.
| Aspect | Recommendation |
|---|---|
| General Condition | Store in a cool, dry, well-ventilated area [1] [3]. |
| Container | Keep in a tightly closed container [1] [3]. |
| Temperature | Store in a cool place [1]. Maintain at ambient temperatures [6]. |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [1] [3] [7]. |
| Ignition Sources | Keep away from heat, sparks, and open flames. No smoking [1] [3]. |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area. Wash hands thoroughly after handling [1] [3]. |
| Personal Protective Equipment (PPE) | Wear safety glasses, protective gloves, and impervious clothing. Use respiratory protection if ventilation is inadequate [1] [3] [4]. |
The following diagram outlines the key steps for safely setting up your experiment, from preparation to cleanup.
Q1: What should I do if I detect a pungent odor or notice fumes of this compound in the lab?
Q2: The liquid has spilled on the bench. What is the correct cleanup procedure?
Q3: The chemical has been stored on a shelf near a strong acid. Is this acceptable?
Q4: After months of storage, the liquid appears darker yellow. Does this indicate decomposition?
Understanding the hazards is the first step in selecting appropriate PPE. The table below summarizes the identified hazards of 3-Nitro-2-butanol according to safety data sheets.
| Hazard Aspect | Description |
|---|---|
| GHS Signal Word | Warning [1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] | | Target Organs | Respiratory system [2] |
For safe handling of this compound, the following PPE is recommended. Always consult the specific Safety Data Sheet (SDS) for your product batch before use.
| PPE Category | Specific Requirements & Examples |
|---|
| Eye/Face Protection | Safety glasses with side-shields (EN166 [1] or ANSI Z87.1 [3] standard). For splash risk, use chemical splash goggles that form a seal [3]. | | Skin Protection - Hands | Wear chemical-resistant gloves. Inspect gloves before use and use proper technique to remove without touching the outer surface [1]. The specific material should be selected based on compatibility; general-purpose options include Nitrile or Neoprene [3]. | | Skin Protection - Body | Wear impervious clothing such as a lab coat [1]. For higher splash risks, consider Tyvek suits or aprons [3]. | | Respiratory Protection | In well-ventilated conditions or where risk assessment dictates, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges [1] [2]. If ventilation is insufficient, a full-face supplied air respirator (SCBA) may be necessary [1]. | | Foot Protection | Wear closed-toe shoes [3] or chemical-resistant boots (e.g., PVC or Rubber) to protect from spills [3]. |
The following diagram illustrates the logical workflow for selecting and using PPE when handling this compound:
Q1: What is the most critical first step before handling this compound? A1: The most critical step is to review the Safety Data Sheet (SDS). The SDS provides specific hazards, required PPE, and first aid measures for the exact product you are using [4].
Q2: Are standard disposable nitrile gloves sufficient for handling this chemical? A2: Nitrile gloves generally offer good resistance against many chemicals, oils, and solvents [3]. However, you must inspect all gloves for tears or damage before use and use proper technique to remove them without touching the exterior [1]. For extended or high-exposure tasks, consult the glove manufacturer's chemical compatibility chart.
Q3: When is a fume hood necessary for working with this compound? A3: A fume hood or other local exhaust ventilation is necessary when handling the chemical at room temperature or heated, as it may cause respiratory irritation (H335) [1] [4]. Always work in a well-ventilated area to minimize inhalation risk.
Q4: What should I do if I get this compound in my eyes? A4: Immediately rinse your eyes cautiously with water for at least 15 minutes, lifting the eyelids occasionally to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention and show the SDS to the doctor [1].
In case of accidental exposure, follow these first aid measures and then seek professional medical attention without delay.
| Route of Exposure | First Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If not breathing, provide artificial respiration. Consult a physician [1]. |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. Consult a physician [1]. |
| Eye Contact | Rinse the eye(s) cautiously with water for at least 15 minutes. Remove contact lenses if possible. Get immediate medical attention [1]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately [1]. |
Q1: What are the primary hazards of this compound?
Q2: What type of absorbent should I use for a this compound spill? You should use hazmat-grade absorbents (typically yellow in color) designed for aggressive chemicals [2]. These are made from chemically resistant materials like polypropylene, which can handle concentrated acids, bases, and solvents without degrading [3].
Q3: What is the correct way to dispose of cleanup waste? All used absorbents, gloves, and other contaminated materials must be disposed of as hazardous waste [4]. Place the waste in a sealed container, such as a polyethylene bag or a five-gallon pail, and complete a hazardous waste sticker identifying the material as "Spill Debris involving this compound" [4].
The following diagram and procedures outline the critical steps for responding to a this compound spill.
Immediate Actions
Spill Assessment and Classification
Containment & Clean-up for Simple Spills
Post-Cleanup and Reporting
For quick reference, here are the key physical and hazard properties of this compound [1].
| Property | Value / Description |
|---|---|
| CAS Number | 6270-16-2 [1] |
| Molecular Formula | C₄H₉NO₃ [1] |
| Physical State | Liquid [1] |
| Relative Density | ~1.1 g/mL at 25°C [1] |
| Flash Point | 91 °C (closed cup) [1] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides [1] |
The following table summarizes the key identification, physical properties, and hazard information for 3-Nitro-2-butanol, which is crucial for any experimental planning [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 6270-16-2 [1] |
| Molecular Formula | C₄H₉NO₃ [1] |
| Molecular Weight | 119.12 g/mol [1] |
| Physical Form | Liquid [1] [2] |
| Density | 1.1 g/mL at 25 °C [2] |
| Flash Point | 91 °C (195.8 °F) - closed cup [1] [2] |
| Boiling Point | 55 °C at 0.7 hPa [1] |
| Refractive Index | n20/D 1.441 [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlories, acid anhydrides [1] |
While the search results do not mention electrostatic charge specifically, the Safety Data Sheet (SDS) highlights several handling and storage precautions that are directly relevant to preventing static discharge, a common ignition source [1]:
Below is a DOT script for a safe experimental workflow that incorporates your requirements for color, contrast, and label spacing. The colors are chosen from your specified palette and are designed to be distinguishable [3] [4].
Diagram Title: Chemical Handling and Electrostatic Safety Workflow
This diagram outlines a logical flow for a chemical experiment, highlighting key preparation steps, the main procedure, and potential emergency responses. The labeldistance=2.5 on the edge attribute ensures text labels are positioned clearly away from the nodes [5] [6] [7].
Q1: What are the key steps to prevent electrostatic discharge when handling this compound?
Q2: What should I do if I notice a static spark near the chemical? Immediately stop all operations. If no fire occurs, check your grounding setup and ensure all personnel are aware of the incident. If a fire starts, use an alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher. Do NOT use a water jet [1].
Q3: The chemical has been spilled. What is the first priority? The first priority is your safety and that of others. Wear appropriate PPE. Contain the spill immediately using a non-combustible absorbent material like sand or vermiculite. Prevent the product from entering drains. Place the collected material in a container for disposal according to local regulations [1].
The table below summarizes the basic identifiers and known physical properties of these two isomers.
| Property | 3-Nitro-2-butanol [1] [2] [3] | 2-Nitro-1-butanol [4] |
|---|---|---|
| CAS Number | 6270-16-2 | 609-31-4 |
| Molecular Formula | C4H9NO3 | C4H9NO3 |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol |
| Structure | Secondary alcohol; secondary nitro group | Primary alcohol; primary nitro group |
| Physical Form | Liquid | Colorless clear amber liquid |
| Density | 1.1 g/mL at 25 °C | 1.1332 at 25 °C (77 °F) |
| Boiling Point | 55 °C at 0.7 hPa | 221 °F at 10 mmHg (≈105 °C) |
| Flash Point | 91 °C (196 °F) - closed cup | > 93 °C (>200 °F) |
| pKa (Predicted) | 7.36 ± 0.19 | Information Missing |
The different positions of the functional groups lead to distinct chemical behaviors. The following diagram illustrates the core reaction pathway for acid-catalyzed dehydration common to both alcohols, though the mechanisms and rates will differ.
Functional Group Implications:
Acid-Catalyzed Dehydration: Both alcohols can undergo dehydration to form alkenes when treated with strong acids like H₂SO₄ [5]. The mechanism differs:
Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group. Its position relative to the alcohol affects the molecule's acidity and the stability of reaction intermediates. The predicted pKa of 7.36 for this compound indicates significant acidity [2].
Mutagenicity Profile: A study evaluated this compound and found it was not mutagenic, or only marginally so, in Salmonella strains TA98, TA100, and TA102 [6]. Specific mutagenicity data for 2-Nitro-1-butanol was not found in the search results.
The table below summarizes key identifiers and physical properties for 3-Nitro-2-butanol and several structural analogs. This data is crucial for initial compound characterization and selection.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Physical Properties |
|---|
| This compound [1] [2] | 6270-16-2 | C4H9NO3 | 119.12 | Boiling Point: 55 °C at 0.5 mmHg [2] Density: 1.1 g/mL at 25 °C [2] Flash Point: 196 °F (91 °C) [2] Melting Point: 309.27 K (36.12 °C) [3] | | 2-Methyl-2-nitro-1-butanol [4] | 77392-55-3 | C5H11NO3 | 133.15 | Information limited to molecular identifier. | | 3-Phenyl-2-butanol [4] | 1502-79-0 | C10H14O | 150.22 | Information limited to molecular identifier. | | 1-Dipropylamino-2-butanol [4] | 103859-39-8 | C10H23NO | 173.30 | Information limited to molecular identifier. | | 1-Dibutylamino-2-butanol [4] | 126091-60-9 | C12H27NO | 201.36 | Information limited to molecular identifier. |
One relevant experimental study investigates the hydrogen-bonding associations of β-nitro alcohols, which provides context for their behavior in solution.
While specific protocols for comparing nitro alcohols were not available, the diagram below outlines a general experimental workflow based on common practices for characterizing chemical compounds. This workflow integrates the hydrogen-bonding study mentioned above.
The key steps in this workflow are:
The available data is a starting point. For a comprehensive comparison guide, you may need to explore these avenues:
The table below summarizes two KREDs identified for stereoselective reduction of α-nitro ketones, which are closely related to your target compound [1] [2].
| KRED Identifier | Substrate Class | Typical Performance (Conversion) | Typical Performance (Enantioselectivity) | Key Application Example |
|---|---|---|---|---|
| YGL039w | Class I (1-aryl-2-nitro-1-ethanone) & Class II (1-aryloxy-3-nitro-2-propanone) | Up to >99% [1] [2] | Up to >99% ee [1] [2] | Synthesis of (S)- and (R)-tembamide intermediates [1] [2] |
| RasADH/SyADH | Class I (1-aryl-2-nitro-1-ethanone) & Class II (1-aryloxy-3-nitro-2-propanone) | Up to >99% [1] [2] | Up to >99% ee [1] [2] | Whole-cell production of (R)-2k (178 g L⁻¹ d⁻¹, 95% ee) [1] [2] |
The general workflow for KRED-catalyzed reduction involves enzyme preparation, reaction setup with cofactor regeneration, and product analysis.
This is a standard ex vivo method using purified enzymes, offering direct control over reaction conditions [3].
^1H NMR or HPLC) and enantiomeric excess (by chiral HPLC or GC) [1] [2].This method uses recombinant cells expressing the KRED, which simplifies catalyst preparation and cofactor regeneration [5] [1] [6].
The table below summarizes the available data for 3-Nitro-2-butanol and includes values for related substances to provide context for comparison [1] [2] [3].
| Substance | State | ΔfG° (kJ/mol) | ΔfH°gas (kJ/mol) | Source / Notes |
|---|---|---|---|---|
| This compound | - | -123.35 | -299.44 | Calculated (Joback method) [2] |
| Nitromethane | Liquid | 6.5 | - | Tabulated [3] |
| Nitromethane | Gas | -7.0 | -80.8 | Tabulated [1] |
| 1-Butanol | Liquid | - | -274.9 | ΔfG° is likely available for the liquid state [1] |
| 2-Butanol | Liquid | - | -292.8 | ΔfG° is likely available for the liquid state [1] |
Key Information on Data Origin
The values for This compound are listed as "Joback Calculated Property" [2]. This means they are estimates derived from a group-contribution method, not direct experimental measurements. The Joback method predicts thermodynamic properties by summing the contributions of individual functional groups within a molecule.
For authoritative research, it is highly recommended to verify these values against experimental data from primary literature or specialized databases like NIST Chemistry WebBook.
The following diagram illustrates the general workflow for obtaining standard Gibbs free energy of formation values, which underpins the type of data you are seeking.
For the "Calculate from Fundamental Data" path in the diagram, the standard Gibbs free energy of formation (ΔGf°) is determined using the following fundamental thermodynamic relationship [4]:
ΔGƒ° = ΔHƒ° - TΔSƒ°
Where:
This calculation requires reliable, experimentally determined values for ΔHƒ° and the absolute standard entropies (S°) for both the compound and its constituent elements [4].
I hope this structured data is helpful for your comparative guide. The calculated nature of the data for this compound means you should treat it as a preliminary estimate.
The structure of this compound contains key features that influence its NMR spectrum: a chiral center at carbon 2 and an electron-withdrawing nitro group (-NO₂) [1].
Based on these principles and chemical shift tables, the predicted signals for this compound are summarized below.
Table 1: Predicted 1H NMR Data for this compound
| Proton Site (on carbon) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Reasoning |
|---|---|---|---|---|
| 1 (CH₃) | ~1.0 - 1.2 | Doublet (d) | 3H | Coupled to the one methine proton on C2. |
| 2 (CH) | ~4.3 - 4.7 | Multiplet (m) | 1H | Coupled to both the C1 methyl and the C3 methylene protons. |
| 3 (CH₂) | ~4.5 - 4.9 | Complex multiplet | 2H | Diastereotopic protons, further deshielded by the adjacent nitro group [1]. |
| 4 (CH₃) | ~2.0 - 2.2 | Doublet (d) | 3H | Coupled to the protons on C3. |
This characterization workflow outlines the key steps for your analysis:
For reliable results, you should follow a detailed experimental protocol. Here is a methodology adapted from standard procedures for organic compounds [3] [4]:
Sample Preparation:
Data Acquisition:
Data Processing and Analysis:
The table below compares the predicted NMR features of this compound with its parent alcohol, 2-butanol, highlighting the profound effect of the nitro group.
Table 2: Comparative NMR Features: 2-Butanol vs. This compound
| Feature | 2-Butanol (for comparison) [3] [1] | This compound (Predicted) |
|---|---|---|
| General Structure | CH₃-CH₂-CH(OH)-CH₃ | CH₃-CH(NO₂)-CH(OH)-CH₃ |
| Key Modifying Group | Hydroxyl (-OH) only | Hydroxyl + Nitro (-NO₂) |
| C3 Proton Shifts | ~2.3 - 2.6 ppm (CH₂, deshielded by OH) | ~4.5 - 4.9 ppm (CH₂, strongly deshielded by NO₂) |
| C3 Proton Multiplicity | 6 signals (complex) due to diastereotopic protons and chirality [1] | Complex multiplet due to diastereotopic protons and multiple couplings |
| C4 Proton Shifts | ~0.9 - 1.1 ppm (CH₃) | ~2.0 - 2.2 ppm (CH₃, deshielded by NO₂) |
Irritant